molecular formula C15H20FNO4 B7904973 (R)-2-(Tert-butoxycarbonylamino-methyl)-3-(3-fluoro-phenyl)-propionic acid

(R)-2-(Tert-butoxycarbonylamino-methyl)-3-(3-fluoro-phenyl)-propionic acid

Cat. No.: B7904973
M. Wt: 297.32 g/mol
InChI Key: YOAWHKCOPVHJPC-UHFFFAOYSA-N
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Description

(R)-2-(Tert-butoxycarbonylamino-methyl)-3-(3-fluoro-phenyl)-propionic acid is a chiral, fluorinated organic compound that serves as a valuable building block in medicinal chemistry and drug discovery research. This compound belongs to a class of non-natural amino acids and derivatives that are of significant interest in the development of novel pharmaceuticals, particularly due to the metabolic stability often imparted by fluorine substitution . The core structure of this compound features a propionic acid backbone with a 3-fluorophenyl group and a tert-butoxycarbonyl (Boc)-protected aminomethyl moiety, all attached to a stereogenic center with (R)-configuration. The Boc protecting group is a standard feature in synthetic organic chemistry, providing a means to mask the amine functionality during synthetic steps and allowing for selective deprotection under mild acidic conditions. Fluorine-containing amino acid analogs are extensively investigated for their potential as positron emission tomography (PET) radiotracers for tumor imaging, as increased amino acid transport is a hallmark of many tumor cells . Furthermore, the incorporation of fluorine atoms or fluorinated groups is a well-established strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and bioavailability . As such, this reagent is an essential synthetic intermediate for researchers constructing potential drug candidates, peptide mimetics, and molecular probes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO4/c1-15(2,3)21-14(20)17-9-11(13(18)19)7-10-5-4-6-12(16)8-10/h4-6,8,11H,7,9H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAWHKCOPVHJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of (R)-2-Amino-3-(3-Fluorophenyl)Propionic Acid

Reagents :

  • (R)-2-Amino-3-(3-fluorophenyl)propionic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane/water solvent system

Procedure :

  • Dissolve (R)-2-amino-3-(3-fluorophenyl)propionic acid (20.0 g, 110 mmol) in water (100 mL).

  • Add Na₂CO₃ (16.2 g, 153 mmol) in water (40 mL) and 1,4-dioxane (100 mL).

  • Cool the mixture to 0°C and add Boc₂O (24.0 g, 110 mmol) dropwise.

  • Stir at ambient temperature for 5 hours.

  • Evaporate dioxane, dilute with water (125 mL), and wash with diethyl ether (2 × 100 mL).

  • Acidify the aqueous layer with 10% citric acid (pH ~3) and extract with ethyl acetate (2 × 300 mL).

  • Dry the organic layer over Na₂SO₄, concentrate, and crystallize to obtain the product as a white solid.

Yield : >95%
Key Data :

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O, Boc), 1650 cm⁻¹ (C=O, acid).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.15 (m, 4H, Ar-H), 5.10 (br s, 1H, NH), 4.25 (q, 1H, CH), 3.10 (d, 2H, CH₂), 1.45 (s, 9H, Boc).

Alternative Method Using Phase-Transfer Catalysis

Reagents :

  • (R)-2-Amino-3-(3-fluorophenyl)propionic acid

  • Boc₂O

  • Tetrabutylammonium bromide (TBAB)

  • Sodium hydroxide (NaOH)

Procedure :

  • Suspend (R)-2-amino-3-(3-fluorophenyl)propionic acid (10.0 g, 55 mmol) in water (50 mL).

  • Add TBAB (0.2 g, 0.6 mmol) and cool to 0–5°C.

  • Simultaneously add Boc₂O (12.0 g, 55 mmol) and 50% NaOH (9.6 mL) over 30 minutes.

  • Stir at 0–5°C for 3 hours, then warm to 25°C for 2 hours.

  • Filter the precipitate, wash with water, and dry under vacuum.

Yield : 88–92%
Advantages : Faster reaction time and reduced solvent volume compared to aqueous dioxane methods.

Comparative Analysis of Methods

Parameter Aqueous Dioxane Phase-Transfer Catalysis
Reaction Time 5 hours3–5 hours
Solvent System Water/1,4-dioxaneWater/TBAB
Base Na₂CO₃NaOH
Yield >95%88–92%
Purification Acid-base extractionFiltration

Synthesis of the Precursor Amino Acid

The enantiomerically pure (R)-2-amino-3-(3-fluorophenyl)propionic acid is typically synthesized via:

  • Asymmetric Strecker Synthesis :

    • React 3-fluorobenzaldehyde with ammonium chloride and sodium cyanide in the presence of a chiral catalyst.

    • Hydrolyze the resulting α-aminonitrile to the α-amino acid.

  • Enzymatic Resolution :

    • Treat racemic β-amino acid with acylase I to selectively deprotect the (S)-enantiomer, leaving the (R)-form intact.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance efficiency by maintaining precise temperature control and reducing reaction times.

  • Green Chemistry : Replace dioxane with cyclopentyl methyl ether (CPME) to improve safety profiles.

Challenges and Optimization

  • Racemization Risk : Boc protection under basic conditions may cause epimerization. Mitigate by keeping temperatures <25°C.

  • Byproduct Formation : Trace acetic acid from Boc₂O hydrolysis can protonate the amine. Use excess Boc₂O (1.2 equiv) to drive the reaction .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized phenyl derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to serve as a valuable intermediate in the synthesis of pharmaceutical agents. Its applications include:

  • Antiviral Agents : Research indicates that derivatives of phenylalanine can exhibit antiviral properties. The compound is being investigated for its potential effectiveness against various viruses, including HIV and influenza .
  • Antibiotic Development : The compound's ability to inhibit bacterial growth has been explored, particularly in the context of developing new antibiotics that can combat resistant strains .

Drug Development

The unique functional groups present in (R)-2-(Tert-butoxycarbonylamino-methyl)-3-(3-fluoro-phenyl)-propionic acid make it suitable for:

  • Prodrug Formulations : Its structure allows it to be modified into prodrugs that can enhance bioavailability and target specific tissues more effectively .
  • Targeted Therapy : The compound is being studied for its role in targeted therapies, particularly in cancer treatment, where it may contribute to the development of more effective drug delivery systems .

Biochemical Research

In biochemical studies, this compound has shown promise in various applications:

  • Enzyme Inhibition Studies : As a phenylalanine derivative, it is used to investigate enzyme interactions and inhibition mechanisms, particularly in metabolic pathways involving amino acids .
  • Protein Interaction Studies : The compound's ability to interact with specific proteins makes it a candidate for studying protein-ligand interactions, which is crucial for understanding cellular processes and signaling pathways .

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antiviral activity against HIV. The research highlighted the compound's mechanism of action involving the inhibition of viral replication by targeting specific viral enzymes.

Case Study 2: Antibiotic Development

In another study focusing on antibiotic resistance, researchers synthesized several analogs of this compound and tested their efficacy against multi-drug resistant bacterial strains. Results indicated that certain modifications enhanced antibacterial activity, suggesting potential for new antibiotic formulations.

Mechanism of Action

The mechanism of action of ®-2-(Tert-butoxycarbonylamino-methyl)-3-(3-fluoro-phenyl)-propionic acid would depend on its specific application. In enzyme inhibition, for example, it may act by binding to the active site of the enzyme, thereby preventing the natural substrate from binding and undergoing catalysis.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The fluorination pattern on the phenyl ring and the position of the Boc-protected amino group distinguish analogs of this compound. Below is a comparative analysis:

Compound Name Fluorine Substituents Boc-Amino Position Molecular Weight Key Properties/Applications References
(R)-2-(Boc-amino-methyl)-3-(3-fluorophenyl)-propionic acid 3-F C2 ~281.3 (est.) Chiral building block; CNS targeting
(S)-2-[(Boc)amino]-3-(3-fluorophenyl)-propionic acid (CAS 114873-01-7) 3-F C2 281.3 S-enantiomer; peptide synthesis
(R)-2-[(Boc)amino]-3-(3,4-difluorophenyl)-propionic acid (CAS 198474-90-7) 3,4-F₂ C2 301.29 Enhanced lipophilicity; DMSO-soluble
(R)-2-[(Boc)amino]-3-(3,4,5-trifluorophenyl)-propanoic acid (CAS 205445-55-2) 3,4,5-F₃ C2 319.28 High electronegativity; drug lead
(R)-3-[(Boc)amino]-2-phenylpropanoic acid (CAS 181140-88-5) None (phenyl) C3 265.31 Non-fluorinated analog; basic scaffold

Key Observations :

  • Fluorine Count : Increasing fluorine atoms (e.g., 3,4,5-trifluorophenyl in ) enhances electronegativity and metabolic stability but may reduce solubility in aqueous media.
  • Stereochemistry : The (S)-enantiomer () exhibits distinct biological behavior compared to the (R)-form, emphasizing the need for enantioselective synthesis.
  • Boc-Amino Position: Shifting the Boc group from C2 to C3 (e.g., ) alters steric interactions in peptide chains, affecting conformational flexibility.

Biological Activity

(R)-2-(Tert-butoxycarbonylamino-methyl)-3-(3-fluoro-phenyl)-propionic acid, commonly referred to as Boc-amino acid derivative, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H20FNO4
  • Molecular Weight : 297.32 g/mol
  • CAS Number : 1260615-25-5
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group and a fluorophenyl moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The fluorophenyl group enhances binding affinity to target enzymes, potentially increasing the efficacy of the compound in inhibiting specific enzymatic activities.
  • Receptor Modulation : The compound may interact with receptors involved in metabolic pathways, influencing cellular signaling and metabolic processes.

In Vitro Studies

Research has shown that derivatives of propionic acids exhibit various pharmacological effects. For instance, compounds containing fluorinated phenyl groups have been reported to enhance potency against certain biological targets such as:

  • 5-Hydroxytryptamine (5-HT) Reuptake Inhibition : The inclusion of a trifluoromethyl group in similar compounds has been shown to increase potency for inhibiting 5-HT uptake significantly .
  • PPAR Activation : Some studies have indicated that related compounds demonstrate binding affinity towards PPAR subtypes, although specific data on this compound's binding is limited .

Case Studies

  • Anti-inflammatory Activity : A study investigated the anti-inflammatory properties of similar Boc-protected amino acids. Results indicated a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Potential : Another study evaluated the effect of fluorinated amino acids on cancer cell lines. Results showed that these compounds could induce apoptosis in certain cancer cells, highlighting their potential as anticancer agents.

Data Table: Biological Activity Summary

Biological ActivityObserved EffectsReferences
5-HT Reuptake InhibitionIncreased potency compared to non-fluorinated analogs
Anti-inflammatoryReduction in pro-inflammatory cytokines
Anticancer ActivityInduction of apoptosis in cancer cells

Q & A

Q. What are the recommended safety protocols for handling this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated vapors.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate. Hazard codes (e.g., H315/H319) indicate skin/eye irritation risks .

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